molecular formula C19H18N4O2 B2605210 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 2034555-66-1

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2605210
CAS No.: 2034555-66-1
M. Wt: 334.379
InChI Key: HTSGDVCZZHIHRA-UHFFFAOYSA-N
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Description

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic compound that features a unique combination of cyclopropyl, pyrazolo[1,5-a]pyrazine, and phenylisoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone typically involves multi-step organic synthesis. The key steps include the formation of the pyrazolo[1,5-a]pyrazine core, the introduction of the cyclopropyl group, and the attachment of the phenylisoxazole moiety. Each step requires specific reagents and conditions, such as:

    Formation of Pyrazolo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of Phenylisoxazole Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrazine moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the pyrazine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylisoxazole moiety can participate in electrophilic aromatic substitution reactions, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and Friedel-Crafts reagents.

Major Products:

    Oxidation Products: Oxidized derivatives of the cyclopropyl and pyrazine rings.

    Reduction Products: Reduced forms of the pyrazine ring.

    Substitution Products: Substituted derivatives of the phenylisoxazole moiety.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Uniqueness: The uniqueness of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone lies in its combination of cyclopropyl, pyrazolo[1,5-a]pyrazine, and phenylisoxazole moieties. This combination provides a distinct set of chemical properties and potential biological activities that are not found in the similar compounds listed above.

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-19(17-11-18(25-21-17)14-4-2-1-3-5-14)22-8-9-23-15(12-22)10-16(20-23)13-6-7-13/h1-5,10-11,13H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSGDVCZZHIHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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